N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide

Serotonin receptor binding 5-HT pharmacology CNS drug discovery

N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide (CAS 1465387-81-8) is a synthetic small-molecule amide belonging to the 4-cyano-1-methylpiperidine class. Its structure features a 4-cyano-1-methylpiperidin-4-yl core linked via a propanamide spacer to a 4-methylpentan-2-yloxy ether side chain, yielding a molecular formula of C₁₆H₂₉N₃O₂ and a molecular weight of 295.43 g/mol.

Molecular Formula C16H29N3O2
Molecular Weight 295.427
CAS No. 1465387-81-8
Cat. No. B2619039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide
CAS1465387-81-8
Molecular FormulaC16H29N3O2
Molecular Weight295.427
Structural Identifiers
SMILESCC(C)CC(C)OCCC(=O)NC1(CCN(CC1)C)C#N
InChIInChI=1S/C16H29N3O2/c1-13(2)11-14(3)21-10-5-15(20)18-16(12-17)6-8-19(4)9-7-16/h13-14H,5-11H2,1-4H3,(H,18,20)
InChIKeyJFVRBRMMRIECNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide (CAS 1465387-81-8): Procurement-Relevant Identity and Baseline Characteristics


N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide (CAS 1465387-81-8) is a synthetic small-molecule amide belonging to the 4-cyano-1-methylpiperidine class . Its structure features a 4-cyano-1-methylpiperidin-4-yl core linked via a propanamide spacer to a 4-methylpentan-2-yloxy ether side chain, yielding a molecular formula of C₁₆H₂₉N₃O₂ and a molecular weight of 295.43 g/mol . The compound is primarily distributed as a research-grade chemical (typical purity ≥95%) and has been investigated preclinically for central nervous system (CNS) applications, with reported in-vitro binding affinity at serotonin (5-HT) and dopamine D₂ receptors . No ChEMBL or PubChem BioAssay records were retrievable for the CAS number or InChIKey (JFVRBRMMRIECNV-UHFFFAOYSA-N) at the time of analysis, indicating that public bioactivity annotation for this specific compound remains sparse [1].

1 CNS research compound; vendor-annotated serotonin 5-HT and dopamine D₂ receptor binding
2 Distinct branched alkyl ether side chain differentiates from aryloxy and thioether analogs
3 Research-grade (supplier-reported purity); public bioactivity data are sparse — validation required

Why Generic Substitution Fails for N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide: Structural Determinants of Differential Pharmacology


Compounds sharing the 4-cyano-1-methylpiperidine scaffold cannot be interchanged without risking loss of target-engagement profile, because the propanamide side-chain dictates both receptor affinity and selectivity . The target compound's 4-methylpentan-2-yloxy ether side chain imparts distinct lipophilicity (clogP ≈ 1.42) and hydrogen-bond acceptor capacity compared with close analogs bearing aryloxy (e.g., N-(4-cyano-1-methylpiperidin-4-yl)-3-(2,3-dimethylphenoxy)propanamide, CAS 1355617-68-3) or alkylsulfanyl (e.g., 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide, CAS 1394737-91-7) substituents . Vendor-reported in-vitro pharmacology indicates that even modest side-chain alterations shift binding profiles at serotonin and dopamine receptors, making generic substitution scientifically unjustified without re-validation of the specific analog's activity in the end-user's assay system . Furthermore, the cyano group at the piperidine 4-position serves as both a metabolic soft spot and a hydrogen-bond acceptor, meaning that analogs lacking this group or bearing alternative substituents will exhibit different ADME and off-target liability profiles [1].

Side-chain determines receptor profile
Even modest structural changes (aryloxy or alkylsulfanyl replacements) may shift 5-HT/D₂ binding affinity and selectivity, making generic substitution unreliable without re-validation.
Cyano group alters ADME and off-target liability
Analogs lacking the 4-cyano substituent or bearing alternative groups may exhibit different metabolic stability and off-target kinase profiles; direct interchange can confound in-vivo studies.
Physicochemical differences affect CNS penetration
Predicted lipophilicity (clogP ≈ 1.42) and TPSA differ from closest analogs; CNS exposure and brain penetration cannot be assumed equivalent across the series.

Quantitative Differentiation Evidence: N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide vs. Closest Analogs


Serotonin 5-HT Receptor Binding Affinity: Target Compound vs. Structurally Proximal Piperidine Derivatives

Vendor-reported in-vitro binding assays indicate that N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide exhibits moderate affinity at serotonin (5-HT) receptors, whereas the 2,3-dimethylphenoxy analog (CAS 1355617-68-3) and the butylsulfanyl analog (CAS 1394737-91-7) are not annotated for 5-HT binding in publicly available datasets . The difference is attributed to the branched alkyl ether side chain of the target compound, which may occupy a lipophilic sub-pocket not accessible to the aryloxy or alkylsulfanyl side chains. However, numerical affinity constants (Ki or IC₅₀ values) were not disclosed in the vendor datasheet, and no peer-reviewed head-to-head comparison was retrievable .

5-HT receptor binding
Supplier annotation
Moderate affinity (no Ki/IC₅₀ reported)
Reported serotonergic annotation; requires in-house confirmation
Closest aryloxy and thioether analogs lack any 5-HT data
Serotonin receptor binding 5-HT pharmacology CNS drug discovery Piperidine SAR

Dopamine D₂ Receptor Binding: Qualitative Differentiation from In-Class Analogs

The target compound is annotated with moderate binding affinity at dopamine D₂ receptors , a feature not reported for the closest commercially available 4-cyano-1-methylpiperidine analogs. This annotation, although lacking a published Ki value, represents a point of differentiation for researchers investigating dopaminergic pathways, as the majority of 4-cyano-1-methylpiperidine derivatives sold by major vendors carry no dopaminergic annotation .

D₂ receptor binding
Supplier annotation
Moderate affinity (no Ki/IC₅₀ reported)
Dual 5-HT/D₂ annotation may streamline screening; validation essential
Most 4-cyano-piperidine analogs carry no dopaminergic annotation
Dopamine D2 receptor Piperidine CNS agents Receptor binding screen

In-Vivo Behavioral Pharmacology: Anxiolytic-Like Activity in Rodent Models

The target compound was evaluated in rodent anxiety models (elevated plus maze and open field test) and reportedly produced a statistically significant reduction in anxiety-like behaviors compared with vehicle-treated controls . No direct head-to-head comparison with a structural analog was conducted in these studies, and the effect size relative to a reference anxiolytic (e.g., diazepam) was not quantified. The 2,3-dimethylphenoxy and butylsulfanyl analogs have no published in-vivo behavioral data, making any efficacy comparison impossible .

Anxiolytic-like behavior
Data to verify
Statistically significant reduction vs. vehicle (no numerical data provided)
Reported behavioral endpoint context; effect size and dose unknown
No comparator data for structural analogs; in-house dose-ranging required
Anxiolytic Elevated plus maze Open field test CNS behavioral pharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Aryloxy and Alkylsulfanyl Analogs

In-silico calculations predict a clogP of approximately 1.42 and a topological polar surface area (TPSA) of 55.81 Ų for the target compound [1]. The 2,3-dimethylphenoxy analog (CAS 1355617-68-3, MW 315.42) is expected to have a higher clogP due to the aromatic ring, while the butylsulfanyl analog (CAS 1394737-91-7, MW 283.43) has a lower molecular weight and altered hydrogen-bonding profile due to the thioether linkage. These differences in physicochemical space place the target compound in a distinct region of the CNS multiparameter optimization (MPO) desirability score relative to its nearest commercially available analogs .

Physicochemical profile
Class-level inference
clogP ≈ 1.42, TPSA 55.81 Ų, MW 295.43
Favorable CNS drug-like space; distinct from analogs
Aryloxy analog expected higher clogP; thioether analog lower MW, altered H-bonding
Lipophilicity clogP CNS MPO Physicochemical property Drug-likeness

Optimal Research and Industrial Application Scenarios for N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide


Primary Screening in CNS-Focused Compound Libraries for Dual 5-HT/D₂ Profiling

This compound is most appropriately deployed as a component of a CNS-targeted screening library where dual serotonin/dopamine receptor engagement is desired. Its vendor-annotated binding profile at 5-HT and D₂ receptors , combined with favorable CNS MPO physicochemical parameters (clogP ≈ 1.42, TPSA = 55.81 Ų) [1], makes it a candidate for inclusion in phenotypic screens for anxiolytic or antidepressant activity. Procurement should be accompanied by internal re-validation of the reported receptor binding, as numerical affinity constants are not publicly available.

In-Vivo Behavioral Pharmacology: Rodent Anxiety and Depression Models

The compound has been cited in vendor literature as demonstrating anxiolytic-like effects in elevated plus maze and open field tests, and antidepressant-like effects in the forced swim test . Researchers requiring a commercially available 4-cyano-1-methylpiperidine derivative with pre-existing (albeit unpublished) in-vivo behavioral data may prioritize this compound over analogs lacking any behavioral annotation. Dose-ranging and full pharmacokinetic characterization remain the responsibility of the end user.

Structure-Activity Relationship (SAR) Studies Focused on the Propanamide Side Chain

The 4-methylpentan-2-yloxy ether side chain is structurally distinct from the aryloxy and alkylsulfanyl side chains found in the closest commercially available analogs (CAS 1355617-68-3 and CAS 1394737-91-7) . Medicinal chemistry teams exploring the impact of side-chain lipophilicity, flexibility, and hydrogen-bonding capacity on receptor selectivity can use this compound as a benchmark for branched alkyl ether substitution, enabling direct comparison with aryloxy and thioether congeners in parallel SAR series.

CYP450 Liability Assessment for 4-Cyano-Piperidine Scaffolds

Although no CYP inhibition data is publicly available for this specific compound, the 4-cyano-1-methylpiperidine scaffold has been associated with CYP3A4 inhibition in structurally related chemotypes (e.g., CHEMBL1911827, CYP3A4 IC₅₀ = 12,000 nM in human liver microsomes) [2]. Procurement of this compound for in-house CYP inhibition profiling is warranted to establish whether the 4-methylpentan-2-yloxy side chain modulates CYP liability relative to other 4-cyano-piperidine analogs, particularly for programs where CYP3A4-mediated drug-drug interaction risk must be minimized.

Application
Selection Property
Validation Focus
CNS library screening (dual 5-HT/D₂)
Vendor-annotated dual receptor binding; favorable CNS MPO parameters
Confirm binding in user’s assay; determine affinity constants
Behavioral pharmacology models (anxiolytic/depression)
Supplier-reported in-vivo anxiolytic-like endpoint
Replicate behavioral endpoints; establish dose-response and PK
SAR studies on propanamide side chain
Branched alkyl ether vs. aryloxy/thioether congeners
Compare receptor selectivity and ADME properties in parallel
CYP3A4 liability assessment
4-cyano-piperidine scaffold associated with CYP3A4 inhibition
Profile CYP inhibition in-house; evaluate side-chain modulation
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